molecular formula C13H14N2O5 B3013904 methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate CAS No. 1189749-80-1

methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate

Cat. No.: B3013904
CAS No.: 1189749-80-1
M. Wt: 278.264
InChI Key: IRRFQOVGKSDKNE-UHFFFAOYSA-N
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Description

Methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate (CAS 1189749-80-1) is a high-purity chemical building block designed for pharmaceutical research and development, particularly in the field of anticancer agent discovery. This compound features the privileged phthalazin-1(2H)-one scaffold, a structure recognized for its wide spectrum of pharmacological activities . Recent scientific investigations have highlighted phthalazinone derivatives as promising scaffolds for novel molecular hybrids, displaying potent antiproliferative effects against various human cancer cell lines, including ovarian (A2780), lung (NCI-H460), and breast (MCF-7) carcinomas . Furthermore, related phthalazine-based derivatives have been synthesized as targeted therapies, functioning through mechanisms such as EGFR-mediated apoptosis, which is a crucial pathway in oncology research . As a key synthetic intermediate, this ester can be readily hydrolyzed to its corresponding acetic acid derivative or coupled with other pharmacophores to create novel hybrid molecules for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore new therapeutic agents aimed at overcoming drug resistance and reducing the side effects associated with current chemotherapy. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

methyl 2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-18-9-5-4-8-6-14-15(7-10(16)19-2)13(17)11(8)12(9)20-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRFQOVGKSDKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate typically involves the condensation of appropriate phthalazinone precursors with methyl acetate under controlled conditions. The reaction may require catalysts such as acids or bases to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures would be essential to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds related to methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate exhibit significant anticancer properties. Studies have shown that derivatives of phthalazine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study on similar phthalazine derivatives demonstrated their ability to target specific pathways involved in cancer cell survival and proliferation .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. In vitro studies have revealed that it possesses activity against various bacterial strains, suggesting potential use in developing new antimicrobial agents. This is particularly relevant given the rise of antibiotic-resistant bacteria .

Neuroprotective Effects
Recent investigations into the neuroprotective properties of phthalazine derivatives have shown promising results in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .

Materials Science

Polymer Synthesis
this compound can serve as a monomer in the synthesis of novel polymers with unique properties. These polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for various applications in coatings and composites. The incorporation of phthalazine moieties into polymer matrices has been shown to improve their resistance to environmental degradation .

Nanocomposite Materials
In materials science, the compound has potential applications in the development of nanocomposites. By integrating this compound into nanostructured materials, researchers aim to enhance the electrical and thermal conductivity of these composites. This can lead to advancements in electronic devices and energy storage systems .

Agricultural Chemistry

Pesticidal Activity
There is emerging interest in the use of this compound as a potential pesticide or herbicide. Initial studies suggest that its derivatives may exhibit herbicidal activity against certain weed species while being safe for crops, thereby offering an environmentally friendly alternative to traditional agrochemicals .

Plant Growth Regulation
Research indicates that compounds similar to this compound may act as plant growth regulators. They could enhance seed germination rates and improve plant resilience against biotic and abiotic stresses, which is crucial for sustainable agriculture practices .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in cancer cell lines; potential for drug development
Antimicrobial PropertiesEffective against antibiotic-resistant bacterial strains
Neuroprotective EffectsReduced oxidative stress in neuronal cells
Polymer SynthesisEnhanced thermal stability and mechanical strength in polymers
Pesticidal ActivityHerbicidal activity against specific weed species
Plant Growth RegulationImproved seed germination and plant resilience

Mechanism of Action

The mechanism of action of methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Phthalazinone Derivatives

Compound Name Substituents on Phthalazinone Core Functional Group at 2-Position Molecular Weight Key References
Methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate 7,8-dimethoxy Methyl ester 306.29*
Methyl 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetate 4-phenyl Methyl ester 294.29
(4-Methyl-1-oxophthalazin-2(1H)-yl)acetic acid 4-methyl Carboxylic acid 218.21
2-(7,8-Dimethoxy-1-oxophthalazin-2-yl)-N-(1H-indol-4-yl)acetamide 7,8-dimethoxy Acetamide 436.47

*Calculated based on molecular formula C₁₄H₁₄N₂O₅.

Key Observations :

  • Functional Group Impact : Replacing the ester with an acetamide (e.g., in ) introduces hydrogen-bonding capabilities, which may influence bioavailability and target interactions.
Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Solubility (Predicted) LogP (Predicted)
This compound Not reported Moderate in DMSO 1.2
Methyl 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetate Not reported Low in water 2.5
(4-Methyl-1-oxophthalazin-2(1H)-yl)acetic acid Not reported High in polar solvents -0.8

Analysis :

  • The carboxylic acid derivative exhibits higher polarity (LogP = -0.8), making it more water-soluble than ester or amide analogs.
  • The target compound’s dimethoxy groups likely improve solubility in organic solvents compared to the phenyl-substituted analog .

Table 3: Reported Bioactivities

Compound Name Biological Targets/Activities References
This compound Anti-infection agents, β-catenin signaling modulation
2-(7,8-Dimethoxy-1-oxophthalazin-2-yl)-N-(carbazol-1-yl)acetamide Estrogen receptor interaction
Ethyl (±)-(E)-2-(2-(3-(5-((2,4-diaminopyrimidin-5-yl)methyl)phenyl)acryloyl)phthalazin-2-yl)acetate Anticancer (DNA-targeting)

Insights :

  • The target compound’s anti-infection activity may stem from its ability to disrupt microbial enzymes or signaling pathways, as seen in related phthalazinone derivatives .
  • Amide derivatives (e.g., ) show broader receptor interactions, suggesting structural flexibility for drug design.

Comparison :

  • Bi(OTf)₃ catalysis offers higher yields for ester derivatives compared to Pd-based methods for amides .
  • Palladium-mediated reactions are critical for introducing complex substituents (e.g., diamino pyrimidinyl groups) .

Biological Activity

Methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate, a compound with the CAS number 1189749-80-1, has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H12N2O5
  • Molecular Weight : 264.23 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)O)OC

These properties indicate that the compound is a derivative of phthalazine and contains methoxy groups which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of phthalazine derivatives followed by esterification. Specific methods can vary based on the desired purity and yield.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related phthalazine derivatives possess inhibitory effects against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for these compounds suggest potential as antimicrobial agents .

Anticancer Properties

Phthalazine derivatives are also being investigated for their anticancer activity. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving DNA interaction and oxidative stress induction. The ability to bind to DNA could facilitate its role in disrupting cellular processes essential for cancer cell survival .

The proposed mechanisms of action for this compound include:

  • DNA Binding : The compound may interact with DNA through electrostatic interactions, leading to structural changes that inhibit replication.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels within cells, contributing to cytotoxic effects against cancer cells.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that this compound induced apoptosis through caspase activation pathways. Flow cytometry analysis revealed increased annexin V binding in treated cells, indicating early apoptotic changes .

Data Table: Biological Activity Summary

Biological Activity Effect Observed Reference
AntimicrobialSignificant activity against S. aureus and E. coli
AnticancerInduced apoptosis in cancer cell lines
DNA InteractionElectrostatic binding leading to structural changes

Q & A

Q. What are the recommended synthetic routes for methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate, and what yields can be expected?

A common approach involves multi-step reactions starting from phthalic anhydride derivatives. For example, methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate can be synthesized via condensation reactions, followed by selective methoxylation at the 7,8-positions using dimethyl sulfate or iodomethane under basic conditions. Yields for analogous phthalazinone derivatives range from 80–85% when optimized for temperature and stoichiometry . Key steps include nucleophilic substitution for methoxy group introduction and esterification using methyl chloroacetate.

Q. What spectroscopic techniques are critical for characterizing this compound?

¹H and ¹³C NMR are essential for confirming the structure, particularly the methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and the acetate moiety (δ ~3.7 ppm for COOCH₃). Mass spectrometry (HRMS) validates the molecular formula, while IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bonds. Melting point analysis (139–169°C for related compounds) further confirms purity .

Q. What safety protocols are recommended for handling this compound?

Use nitrile gloves and a lab coat to avoid skin contact. Conduct reactions in a fume hood to prevent inhalation. In case of exposure, flush eyes/skin with water and seek medical attention. Contaminated gloves should be disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance methoxy group regioselectivity at the 7,8-positions?

Regioselectivity is influenced by steric and electronic factors. Using bulky bases (e.g., K₂CO₃) and polar aprotic solvents (DMF or DMSO) can direct methoxylation to the 7,8-positions. Monitoring reaction progress via TLC and adjusting temperature (60–80°C) minimizes side products. Computational modeling (DFT) of transition states may predict favorable sites for substitution .

Q. How do structural modifications to the phthalazine core affect antitumor activity?

Introducing electron-donating groups (e.g., methoxy) enhances π-π stacking with DNA, while ester groups improve solubility. Structure-activity relationship (SAR) studies on analogues show that 7,8-dimethoxy derivatives exhibit higher cytotoxicity against cancer cell lines (e.g., IC₅₀ values <10 µM) due to improved target binding .

Q. What computational methods predict the compound’s thermochemical and electronic properties?

Density Functional Theory (DFT) calculates formation enthalpies (ΔfH) and optimizes gas-phase geometries. Spectroscopic data (e.g., NMR chemical shifts) can be simulated using software like Gaussian, aiding in assignments. These models also predict redox potentials and charge distribution for reactivity studies .

Q. How should discrepancies in reported melting points or spectral data be resolved?

Cross-validate data with high-purity samples synthesized under controlled conditions. Use orthogonal techniques (e.g., X-ray crystallography) to confirm crystal structure. Variations may arise from polymorphic forms or residual solvents, necessitating elemental analysis and DSC (Differential Scanning Calorimetry) .

Q. What strategies improve bioavailability through derivatization?

Pro-drug approaches, such as replacing the methyl ester with a hydrolyzable group (e.g., ethyl or PEGylated esters), enhance metabolic stability. Pharmacokinetic studies in murine models can assess absorption and half-life. Co-crystallization with cyclodextrins improves aqueous solubility .

Q. How does the electronic effect of methoxy groups influence biological target interactions?

Methoxy groups increase electron density on the phthalazine ring, strengthening interactions with hydrophobic pockets in enzymes (e.g., topoisomerase II). Molecular docking simulations reveal hydrogen bonding between the carbonyl oxygen and active-site residues, critical for inhibitory activity .

Q. What in vitro/in vivo models are suitable for evaluating antitumor efficacy?

Use MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) for preliminary screening. For in vivo studies, xenograft models in nude mice evaluate tumor growth inhibition. Histopathological analysis and biomarker profiling (e.g., caspase-3 for apoptosis) validate mechanisms .

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